molecular formula C41H44ClNO9S B13862814 Montelukast Acyl-Beta-D-glucuronide-d6

Montelukast Acyl-Beta-D-glucuronide-d6

Cat. No.: B13862814
M. Wt: 768.3 g/mol
InChI Key: SXJRVQZUUOADNS-AWICEQSPSA-N
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Preparation Methods

The synthesis of Montelukast Acyl-Beta-D-glucuronide-d6 involves several steps, starting with the preparation of Montelukast. The key steps include the introduction of the glucuronide moiety and the incorporation of deuterium atoms. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

Montelukast Acyl-Beta-D-glucuronide-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the removal of specific functional groups .

Scientific Research Applications

Montelukast Acyl-Beta-D-glucuronide-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard for the analysis of Montelukast metabolites. In biology, it is used to study the metabolic pathways and mechanisms of action of Montelukast. In medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Montelukast, contributing to the development of more effective treatments for asthma and allergic rhinitis .

Mechanism of Action

The mechanism of action of Montelukast Acyl-Beta-D-glucuronide-d6 involves its interaction with leukotriene receptors. By binding to these receptors, it inhibits the action of leukotrienes, which are inflammatory mediators involved in asthma and allergic rhinitis. This inhibition reduces inflammation and bronchoconstriction, leading to improved respiratory function. The molecular targets include cysteinyl leukotriene receptors, and the pathways involved are related to the inflammatory response .

Comparison with Similar Compounds

Montelukast Acyl-Beta-D-glucuronide-d6 is unique compared to other similar compounds due to its specific labeling with deuterium atoms. Similar compounds include Montelukast Acyl-Beta-D-glucuronide (without deuterium labeling) and other leukotriene receptor antagonists such as Zafirlukast and Pranlukast. The deuterium labeling in this compound provides advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately .

Properties

Molecular Formula

C41H44ClNO9S

Molecular Weight

768.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C41H44ClNO9S/c1-40(2,50)30-9-4-3-7-25(30)13-17-32(27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(42)21-31(26)43-29)53-23-41(18-19-41)22-33(44)51-39-36(47)34(45)35(46)37(52-39)38(48)49/h3-12,14-16,20-21,32,34-37,39,45-47,50H,13,17-19,22-23H2,1-2H3,(H,48,49)/b15-10+/t32-,34+,35+,36-,37+,39-/m1/s1/i1D3,2D3

InChI Key

SXJRVQZUUOADNS-AWICEQSPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)(C([2H])([2H])[2H])O

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O

Origin of Product

United States

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